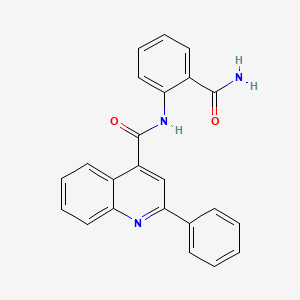

N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c24-22(27)17-11-5-7-13-20(17)26-23(28)18-14-21(15-8-2-1-3-9-15)25-19-12-6-4-10-16(18)19/h1-14H,(H2,24,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMAIQNSEPMBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to facilitate large-scale synthesis. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide, as antimalarial agents. A series of quinoline-4-carboxamides were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated moderate potency with low nanomolar activity and favorable pharmacokinetic properties in preclinical models, indicating their potential as new antimalarial drugs. Specifically, a derivative from this class showed excellent oral efficacy in P. berghei mouse models, suggesting that modifications to the quinoline structure can enhance antimalarial properties significantly .

Antibacterial Properties

The antibacterial activity of quinoline derivatives has been extensively studied, particularly against resistant strains of bacteria such as Staphylococcus aureus. Research indicates that structural modifications at the C-2 position of the quinoline core can enhance efflux pump inhibition (EPI) activity against these pathogens. For instance, a specific derivative (37a) exhibited a 16-fold improvement in EPI activity compared to its precursor, showcasing the importance of structure-activity relationship (SAR) studies in developing effective antibacterial agents .

Table: Antibacterial Activities of Quinoline Derivatives

| Compound | Target Bacteria | Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| 37a | S. aureus | 20 mm | |

| 5b | E. coli | 18 mm | |

| 5a | MRSA | 15 mm |

Anticancer Applications

This compound has also been explored for its potential as an anticancer agent. The compound has been identified as a selective inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. A study reported that a derivative exhibited significant selectivity against HDAC3 and induced G2/M cell cycle arrest and apoptosis in cancer cell lines . This mechanism suggests that targeting HDACs with quinoline derivatives could be a promising strategy for cancer therapy.

Case Studies

- Antimalarial Development : In a study focusing on the optimization of quinoline derivatives for malaria treatment, researchers synthesized several compounds that inhibited translation elongation factor 2 (PfEF2) in P. falciparum. One compound progressed to preclinical development due to its potent activity and favorable pharmacokinetic profile .

- Antibacterial Efficacy : A comprehensive SAR study revealed that introducing specific aryl moieties at the C-2 position significantly enhanced the antibacterial activity against resistant strains like MRSA. The findings underscored the importance of chemical modifications in developing effective antibiotics .

- Cancer Treatment : The development of HDAC inhibitors from quinoline scaffolds has shown promise in preclinical trials. Compounds derived from this class not only inhibited HDAC activity but also demonstrated significant antiproliferative effects in various cancer cell lines, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability and target affinity. For example, the fluorine in N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide improves resistance to oxidative metabolism .

- Hydroxy/Methoxy Groups: Influence solubility and metabolism.

- Acetylamino Groups: Found in antibacterial compounds (), these groups may interfere with bacterial enzyme function through hydrogen bonding or steric effects.

Carboxamide vs. Carboxylic Acid Derivatives

| Compound Name | Functional Group | Key Differences | Evidence |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Carboxylic acid | Higher acidity; reduced cell permeability due to ionization at physiological pH | |

| Quinoline-3-carboxylic acid | Carboxylic acid | Different binding modes (e.g., metal chelation in antimicrobial activity) | |

| N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide | Carboxamide | Improved membrane penetration; hydrogen-bonding capability with targets | N/A |

Implications:

Carboxamide derivatives generally exhibit better bioavailability than carboxylic acids due to neutral charge at physiological pH. However, carboxylic acids may have stronger interactions with metal ions in enzymatic active sites .

Comparison with Non-Quinoline Analogs

Structural Advantages of Quinoline Carboxamides:

- The carboxamide group provides a versatile handle for structural modifications.

- Quinoline’s planar aromatic system facilitates intercalation or π-π stacking with biological targets, as seen in DNA-binding anticancer agents .

Research Findings and Trends

- Antimicrobial Activity: Compounds with acetylamino groups () or halogen substituents () show promise against resistant bacterial strains.

- Anticancer Mechanisms: Derivatives like N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide may inhibit kinases or topoisomerases .

- Metabolic Stability: Fluorine and bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce cytochrome P450-mediated metabolism, prolonging half-life .

Biological Activity

N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

The compound features a quinoline scaffold, which is known for its diverse biological properties. The structure can be represented as follows:

The mechanism of action of quinoline derivatives often involves the inhibition of critical enzymes or pathways in target organisms. For instance, some derivatives have been shown to inhibit translation elongation factor 2 () in Plasmodium falciparum, a mechanism that is crucial for the development of new antimalarial agents .

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of quinoline-4-carboxamide derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit moderate to high potency against various strains of Plasmodium falciparum.

Table 1: Antimalarial Activity Data

| Compound | EC50 (nM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|

| This compound | 120 | >100 | Inhibition of |

| DDD107498 | <10 | >100 | Inhibition of |

The compound exhibited an EC50 value of 120 nM, indicating significant activity against the blood stage of the malaria parasite. Furthermore, it demonstrated a high selectivity index, suggesting low toxicity to human cells .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties . Research has shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of quinoline derivatives, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:

- The compound significantly reduced cell viability in a dose-dependent manner.

- IC50 values ranged from 15 to 30 µM across different cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Additional Biological Activities

Beyond antimalarial and anticancer effects, quinoline derivatives have shown antimicrobial properties. A series of studies evaluated their activity against various bacterial strains:

Table 3: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, particularly against gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification strategies for N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide analogs?

- Methodology : The synthesis of structurally related quinoline carboxamides often involves multi-step reactions. For example, N-(4-hydroxyphenyl)-2-phenylquinoline-4-carboxamide was synthesized via boron tribromide-mediated deprotection followed by flash chromatography (30 g silica gel, 9:10:1 hexane/dichloromethane/methanol) . Key steps include monitoring reaction progress via TLC and characterizing intermediates using H NMR (DMSO-d6) and ESI-MS. Yield optimization (67–83%) requires precise stoichiometry and solvent selection .

Q. How are structural and purity parameters validated for quinoline carboxamide derivatives?

- Methodology : Nuclear magnetic resonance (H and C NMR in DMSO or CDCl3) and mass spectrometry (ESI-MS [M+H]) are standard for confirming molecular identity. For example, H NMR signals at δ 10.57 (s, NH) and δ 8.29–8.37 (m, aromatic protons) confirm carboxamide functionality in analogs . Purity is assessed via HPLC (>98%) and flash chromatography .

Advanced Research Questions

Q. What is the mechanism of STAT3 inhibition by quinoline carboxamide derivatives, and how does structural modification affect activity?

- Methodology : STX-0119 (a structural analog with a furan-oxadiazole substituent) inhibits STAT3 by binding its SH2 and DNA-binding domains, suppressing downstream proteins (e.g., c-Myc, cyclin D1) in cancer cell lines. Activity is validated via Western blotting and gene expression assays in glioblastoma stem-like cells . Modifying the quinoline’s substituents (e.g., carbamoyl vs. oxadiazole groups) alters binding affinity and selectivity .

Q. How do metabolic pathways influence the pharmacokinetics of quinoline carboxamides?

- Methodology : Cytochrome P450 (CYP450) enzymes, particularly human liver isoforms, mediate metabolism. In vitro assays using liver microsomes and LC-MS/MS identify metabolites. For example, tert-butyldimethylsilyl (TBS)-protected analogs undergo deprotection via tetrabutylammonium fluoride (TBAF), with metabolic stability assessed via half-life () and intrinsic clearance (CL) .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for quinoline carboxamides?

- Methodology : Discrepancies in SAR (e.g., variable IC values across cell lines) are addressed by:

- Crystallography : Resolving binding modes of analogs (e.g., SH2 domain co-crystal structures).

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics.

- Mutagenesis : Validating critical residues for STAT3 interaction .

Q. How can computational modeling guide the design of quinoline carboxamides with improved target specificity?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses and stability. Pharmacophore models prioritize substituents (e.g., carbamoyl vs. sulfonamide groups) to enhance interactions with STAT3’s hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.